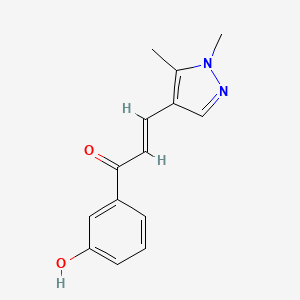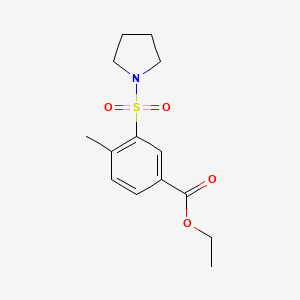![molecular formula C19H23N3O3S2 B5345946 1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5345946.png)
1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a sulfonamide-based drug that has shown potential in scientific research for its use in treating various diseases. This compound has been synthesized through a multi-step process and has been found to have a high degree of purity. The compound has been extensively studied for its biological activity, and it has been found to have a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have potent anti-inflammatory and anti-tumor activity in preclinical studies. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. In addition, the compound has been found to have a low toxicity profile, which makes it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is its potent anti-inflammatory and anti-tumor activity. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of this compound.
Direcciones Futuras
There are several future directions for research on 1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One direction is to further investigate the mechanism of action of this compound. This will help to better understand how the compound works and may lead to the development of more effective treatments. Another direction is to explore the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide involves a multi-step process. The first step involves the synthesis of 4-(methylthio)benzenesulfonyl chloride, which is then reacted with 3-pyridinemethanol to form 1-{[4-(methylthio)phenyl]sulfonyl}-3-pyridinemethanol. This intermediate compound is then reacted with piperidinecarboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its biological activity. This compound has been found to have a wide range of applications in scientific research, including the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor activity in preclinical studies.
Propiedades
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-26-17-4-6-18(7-5-17)27(24,25)22-11-8-16(9-12-22)19(23)21-14-15-3-2-10-20-13-15/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHSRXFFLAZIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5345875.png)

![N-(2-furylmethyl)-6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5345877.png)
![N-[1-(2-methylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5345887.png)
![N-[1-(anilinocarbonyl)-2-(2,4-dimethoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5345904.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![1-acetyl-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5345923.png)

![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)

![N-(2,4-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5345954.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5345968.png)
![2-(3,4-dichlorophenyl)-4-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B5345969.png)